molecular formula C6ClF3N2 B2992102 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile CAS No. 24488-26-4

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile

Cat. No.: B2992102
CAS No.: 24488-26-4
M. Wt: 192.53
InChI Key: VNXRNPPZNTWAKD-UHFFFAOYSA-N
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Description

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile typically involves multiple steps, starting with the appropriate fluorinated pyridine precursor. One common method is the halogenation of pyridine derivatives, where specific halogenating agents are used to introduce chlorine and fluorine atoms at the desired positions on the pyridine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and chlorine atoms, which can affect the reactivity of the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile has several scientific research applications, including:

  • Chemistry: It serves as a versatile building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its unique chemical structure makes it a potential candidate for the design of pharmaceuticals with specific biological activities.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine and chlorine atoms can influence its binding affinity to biological targets, leading to specific interactions and biological activities.

Comparison with Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • 2,4,6-Trifluoropyridine

  • 3-Chloro-2,4,6-trifluoropyridine

Uniqueness: 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is unique due to its specific arrangement of chlorine and fluorine atoms, which can result in distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF3N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXRNPPZNTWAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=NC(=C1Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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